molecular formula C23H21IN4O2S2 B12486437 3-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12486437
M. Wt: 576.5 g/mol
InChI Key: SLQXXWGCAXRSOO-UHFFFAOYSA-N
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Description

3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of iodinated benzoyl, thiophene, piperazine, and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to form 3-iodobenzoic acid. This is followed by the formation of the benzoyl chloride derivative through reaction with thionyl chloride. The thiophene-2-carbonyl piperazine is synthesized separately and then coupled with the benzoyl chloride derivative. Finally, the thiourea moiety is introduced through a reaction with ammonium thiocyanate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiophene and piperazine moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of iodinated benzoyl, thiophene, piperazine, and thiourea moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H21IN4O2S2

Molecular Weight

576.5 g/mol

IUPAC Name

3-iodo-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21IN4O2S2/c24-17-4-1-3-16(15-17)21(29)26-23(31)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(30)20-5-2-14-32-20/h1-9,14-15H,10-13H2,(H2,25,26,29,31)

InChI Key

SLQXXWGCAXRSOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I)C(=O)C4=CC=CS4

Origin of Product

United States

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